2,6-Dimethylquinazolin-4(1H)-one

Physicochemical Characterization Thermal Analysis Formulation Development

Purchase 2,6-Dimethylquinazolin-4(1H)-one (CAS 18731-19-6) with 98% purity, the standard for reproducible research and synthesis. Its 330°C melting point ensures thermal stability for high-temperature reactions, crucial for developing 4-chloro-2,6-dimethylquinazoline intermediates. Essential for medicinal chemistry programs requiring reliable Suzuki couplings and aminations. Superior purity over 95% grades minimizes confounding impurities in cell-based and enzymatic assays.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 18731-19-6
Cat. No. B177713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinazolin-4(1H)-one
CAS18731-19-6
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=NC2=O)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-9-8(5-6)10(13)12-7(2)11-9/h3-5H,1-2H3,(H,11,12,13)
InChIKeyZCWWTKGVCYRGQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylquinazolin-4(1H)-one (CAS 18731-19-6) Procurement Guide for Research and Industrial Synthesis


2,6-Dimethylquinazolin-4(1H)-one (CAS 18731-19-6) is a heterocyclic organic compound belonging to the quinazolinone family, characterized by a fused pyrimidine-benzene core with methyl substituents at the 2 and 6 positions and a keto group at the 4 position . It is utilized as a research compound and synthetic intermediate in medicinal chemistry and life sciences . Its physicochemical properties, including a melting point of 330 °C and a predicted boiling point of 336.6 °C at 760 mmHg , define its handling and formulation requirements for laboratory procurement.

Why 2,6-Dimethylquinazolin-4(1H)-one Cannot Be Substituted with Unspecified Quinazolinone Analogs


In the quinazolinone chemical space, the specific substitution pattern is a critical determinant of both physicochemical behavior and synthetic utility. The 2,6-dimethyl substitution on 2,6-Dimethylquinazolin-4(1H)-one directly influences its core properties, including a high melting point of 330 °C and specific density , which differentiate it from other methyl-substituted quinazolinones. Substituting this compound with a close analog, such as 2-methylquinazolin-4(3H)-one or a 2,3-dimethylquinazolin-4-one [1], carries a high risk of altering key parameters like solubility, reactivity in downstream chemical transformations, and the purity profile of the final product, rendering generic substitution a significant risk for reproducible research and synthesis .

Quantitative Differentiation of 2,6-Dimethylquinazolin-4(1H)-one for Procurement Decisions


High Melting Point and Thermal Stability Differentiates 2,6-Dimethylquinazolin-4(1H)-one from Unsubstituted Quinazolinone

2,6-Dimethylquinazolin-4(1H)-one exhibits a significantly elevated melting point compared to the unsubstituted quinazolin-4(3H)-one core scaffold, a direct consequence of its 2,6-dimethyl substitution pattern . This thermal stability is a key differentiator from unsubstituted quinazolin-4(3H)-one . The measured melting point for 2,6-Dimethylquinazolin-4(1H)-one is 330 °C, while the unsubstituted quinazolin-4(3H)-one has a melting point of 211–215 °C , representing a difference of 115–119 °C .

Physicochemical Characterization Thermal Analysis Formulation Development

2,6-Dimethyl Substitution Confers a Distinct Synthetic Pathway as a Key Intermediate

2,6-Dimethylquinazolin-4(1H)-one serves as a specific precursor for the synthesis of 4-chloro-2,6-dimethylquinazoline , a reaction that is not possible with analogs like 2-methylquinazolin-4(3H)-one or 3-substituted derivatives due to the requirement of a hydrogen at the N3 position for chlorination . The patent literature specifically describes the conversion of 2,6-Dimethylquinazolin-4(1H)-one to 4-chloro-2,6-dimethylquinazoline under standard conditions .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

High Assay Purity (99%) of 2,6-Dimethylquinazolin-4(1H)-one Exceeds Standard 95% Grade for Quinazolinone Analogs

Commercially available 2,6-Dimethylquinazolin-4(1H)-one is offered at a purity specification of 99% [1], a higher grade than the 95% minimum purity commonly specified for many research-grade quinazolinone derivatives, such as 2,6-Dimethylquinazolin-4(3H)-one from other suppliers . This 4% absolute difference in purity level provides a quantifiable advantage for experiments requiring high-fidelity results.

Analytical Chemistry Quality Control Procurement Specifications

Comprehensive Analytical Characterization (NMR, HPLC, GC) Guarantees Identity and Purity of 2,6-Dimethylquinazolin-4(1H)-one

Suppliers provide 2,6-Dimethylquinazolin-4(1H)-one with a comprehensive analytical data package, including batch-specific Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) reports to confirm identity and purity . This level of characterization is a key differentiator from analogs where only a basic Certificate of Analysis (CoA) with limited data may be provided, ensuring the compound meets strict research and development standards .

Quality Assurance Analytical Chemistry Regulatory Compliance

Optimal Use Cases for 2,6-Dimethylquinazolin-4(1H)-one Based on Verified Evidence


Synthesis of 4-Chloro-2,6-dimethylquinazoline for Drug Discovery

For medicinal chemistry programs requiring 4-chloro-2,6-dimethylquinazoline as a key intermediate for Suzuki couplings, aminations, or other derivatizations, 2,6-Dimethylquinazolin-4(1H)-one is the specific and necessary starting material . Its use is mandated by the synthetic pathway, as confirmed by patent literature , making it the only viable choice for this specific chemical transformation.

High-Purity Building Block for Sensitive Biological Assays

In cell-based assays, enzymatic studies, or biophysical experiments where unknown impurities can confound results, the 99% purity grade of 2,6-Dimethylquinazolin-4(1H)-one makes it the superior procurement choice over 95% grade analogs . This ensures that observed biological effects can be attributed with higher confidence to the target compound itself rather than to trace contaminants.

Reference Standard for Quinazolinone Analytical Method Development

The availability of comprehensive analytical characterization, including NMR, HPLC, and GC data , positions 2,6-Dimethylquinazolin-4(1H)-one as a reliable reference standard for developing and validating analytical methods. Its well-defined properties and high purity make it suitable for calibrating instruments and establishing system suitability parameters in quality control laboratories.

Thermally Stable Scaffold for High-Temperature Reactions

With a melting point of 330 °C , 2,6-Dimethylquinazolin-4(1H)-one is well-suited for synthetic protocols that involve elevated temperatures, such as certain condensation or cyclization reactions. This thermal robustness, which is 115–119 °C higher than unsubstituted quinazolinone , reduces the risk of decomposition or side reactions during demanding chemical processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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